Moxifloxacin Methyl Ester
Description
Contextualization within the Fluoroquinolone Class of Chemical Compounds
Moxifloxacin (B1663623) methyl ester belongs to the fluoroquinolone class of compounds, a broad-spectrum group of synthetic antibacterial agents. mdpi.comveeprho.com The core structure of fluoroquinolones is characterized by a bicyclic system containing a nitrogen atom, with various substituents at different positions that modulate their activity and pharmacokinetic properties. nih.gov Moxifloxacin, the parent compound of moxifloxacin methyl ester, is a fourth-generation fluoroquinolone, distinguished by its enhanced activity against Gram-positive bacteria. orientjchem.orgorientjchem.org
The general structure of fluoroquinolones features a carboxylic acid group at the 3-position, which is essential for their antibacterial action. mdpi.comresearchgate.net In this compound, this carboxylic acid group is converted into a methyl ester. This modification, while rendering the compound inactive as an antibiotic, is a key step in various research and development applications. mdpi.com
Significance of Ester Derivatives in Medicinal Chemistry and Chemical Synthesis
Ester derivatives, such as this compound, are of paramount importance in medicinal chemistry and chemical synthesis for several reasons. mdpi.com Esterification is a fundamental reaction that can alter the physicochemical properties of a parent compound, such as its lipophilicity, which in turn can influence its absorption and distribution. mdpi.com
In the realm of drug discovery, esterification is often employed to create prodrugs. tandfonline.com A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. tandfonline.comresearchgate.net While this compound itself is not designed as a prodrug, the study of its properties contributes to the broader understanding of how esterification can be used to optimize drug delivery. mdpi.comresearchgate.net
Furthermore, in multi-step chemical syntheses, functional groups like carboxylic acids can be reactive under certain conditions. Converting a carboxylic acid to an ester serves as a protective strategy, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. thieme-connect.comnih.gov The ester can then be easily converted back to the carboxylic acid in a later step. This makes methyl esters valuable intermediates in the synthesis of new and complex molecules. thieme-connect.comnih.govgoogle.com
Academic and Research Rationale for Investigating this compound
The primary rationale for the academic and research focus on this compound lies in its utility as a key intermediate and a reference standard. synthinkchemicals.comglppharmastandards.com In the synthesis of novel moxifloxacin derivatives, the methyl ester serves as a starting point for modifications at the carboxylic acid position. researchgate.net Researchers can introduce different chemical moieties to create a library of new compounds with potentially improved properties.
Moreover, this compound is a known impurity that can arise during the synthesis of moxifloxacin. veeprho.com As such, it is crucial to have a pure sample of the methyl ester to use as a reference standard in analytical methods like high-performance liquid chromatography (HPLC). synthinkchemicals.com This allows for the accurate detection and quantification of this impurity in the final drug product, ensuring its quality and purity. veeprho.comsynthinkchemicals.com The availability of well-characterized impurity standards is a regulatory requirement for pharmaceutical manufacturing. lgcstandards.com
Overview of the Chemical Structure and its Relevance to Derivatization Potential
The chemical structure of this compound is central to its role in research. Its systematic name is 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid methyl ester. synthinkchemicals.comglppharmastandards.comklivon.com The key features of its structure include the fluoroquinolone core, a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at the C-6 position, a methoxy (B1213986) group at the C-8 position, and a bulky side chain at the C-7 position. The defining feature is the methyl ester group at the C-3 position. lgcstandards.comlgcstandards.com
The derivatization potential of this compound is significant. The ester group itself can be hydrolyzed back to the carboxylic acid or can be reacted with various nucleophiles to create a range of amide and other ester derivatives. researchgate.net Additionally, the secondary amine in the pyrrolo[3,4-b]pyridine side chain presents another site for chemical modification, allowing for the introduction of diverse functional groups. acs.org This versatility makes this compound a valuable scaffold for the development of new chemical entities based on the moxifloxacin framework. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 721970-35-0 | glppharmastandards.com, , lgcstandards.com, klivon.com, lgcstandards.com, synthinkchemicals.com |
| Molecular Formula | C22H26FN3O4 | glppharmastandards.com, , lgcstandards.com, klivon.com, lgcstandards.com, synthinkchemicals.com |
| Molecular Weight | 415.46 g/mol | glppharmastandards.com, , synthinkchemicals.com |
| Appearance | Powder or liquid | lookchem.com |
| Storage | 2-8°C Refrigerator | glppharmastandards.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-21-18-14(20(27)15(22(28)30-2)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,3-7,9,11H2,1-2H3/t12-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKHHABNOWGLMO-YVEFUNNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733210 | |
| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721970-35-0 | |
| Record name | Moxifloxacin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOXIFLOXACIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222ZHG2RNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Moxifloxacin Methyl Ester
Established Synthetic Routes to Moxifloxacin (B1663623) Methyl Ester
The formation of Moxifloxacin Methyl Ester involves the conversion of the carboxylic acid functional group at the C-3 position of the quinolone ring system into a methyl ester. This transformation is typically achieved through standard esterification protocols.
Esterification Reactions of the Carboxylic Acid Moiety at C-3
The primary method for synthesizing this compound is the direct esterification of the corresponding carboxylic acid. This reaction is a fundamental transformation in organic synthesis. One common approach is the Fischer-Speier esterification, which involves reacting the moxifloxacin carboxylic acid precursor with methanol (B129727) in the presence of an acid catalyst. researchgate.net
Another established route involves the reaction of the moxifloxacin core with an alkyl halide, such as benzyl (B1604629) chloride, in the presence of a catalyst to form the corresponding ester. researchgate.net While this example yields a benzyl ester, the principle applies to the formation of methyl esters using a suitable methylating agent. The C-3 carboxylic acid is a common site for such derivatization, as its modification is a key strategy in the synthesis of moxifloxacin analogues. researchgate.netijbpas.com The successful formation of the ester is confirmed by spectroscopic methods, where the characteristic signals of the carboxylic acid proton (around 11 ppm in ¹H NMR) and the broad O-H stretch in IR spectra disappear, while new peaks corresponding to the ester's methyl group appear. researchgate.net
Catalytic Systems and Optimized Reaction Conditions for Methyl Ester Formation
The efficiency of the esterification reaction is highly dependent on the catalytic system and reaction conditions employed. For Fischer esterification, strong mineral acids like concentrated sulfuric acid are traditionally used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by methanol. researchgate.net
Alternatively, fluoride (B91410) ions have been shown to catalyze the esterification of carboxylic acids with alkyl halides. researchgate.net In the synthesis of moxifloxacin ester derivatives, potassium fluoride (KF) has been utilized as a catalyst for the reaction with benzyl chloride. researchgate.net The reaction can also be facilitated by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is achieved by treatment with reagents like thionyl chloride, followed by reaction with methanol. ijbpas.com
The table below summarizes various catalytic systems used for the esterification of the C-3 carboxylic acid of the quinolone core.
Interactive Table 1: Catalytic Systems for C-3 Esterification of Quinolone Carboxylic Acids
| Catalyst System | Reagents | Reaction Type | Reference |
| Acid Catalysis | Methanol, Concentrated H₂SO₄ | Fischer Esterification | researchgate.net |
| Base/Catalyst | Benzyl Chloride, Potassium Fluoride (KF) | Nucleophilic Substitution | researchgate.net |
| Intermediate Formation | Thionyl Chloride, then Methanol | Acyl Chloride Formation | ijbpas.com |
Enantioselective Synthesis Approaches for Related Intermediates
The synthesis of Moxifloxacin requires the stereochemically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. sciengine.comsciengine.com The production of this crucial chiral intermediate often involves the synthesis and resolution of esterified precursors. Methyl esters play a significant role in these enantioselective strategies.
One prominent method is the enzymatic kinetic resolution of a racemic diester intermediate, cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.netresearchgate.net This process utilizes lipases, such as Candida antarctica Lipase (B570770) B (CAL-B), which selectively hydrolyze one enantiomer of the diester, allowing for the separation of the desired enantiomerically pure diester from the hydrolyzed half-ester. researchgate.net This reaction is highly enantioselective, with reported E-values (enantioselectivity values) as high as 80. researchgate.net
Interactive Table 2: Optimized Conditions for Enzymatic Resolution of a Moxifloxacin Diester Intermediate
| Parameter | Optimal Value | Reference |
| Enzyme | Candida antarctica Lipase B (CAL-B) | researchgate.netresearchgate.net |
| Temperature | 45-50 °C | researchgate.net |
| pH | 7.5 | researchgate.net |
| Enantioselectivity (E value) | 80 | researchgate.net |
| Yield (Enantiopure Diester) | 47.5% (95% of theoretical) | researchgate.net |
Another approach involves the asymmetric hydrogenation of a prochiral substrate like 2-chloromethyl methyl nicotinate. google.com Using a chiral catalyst, such as an iridium complex with (+)-BINAP, this reaction can produce the chiral intermediate (2S,3R)-2-chloromethyl piperidine-3-carboxylic acid methyl ester with high chiral purity, obviating the need for a separate resolution step. google.com
This compound as a Key Synthetic Intermediate
Beyond its identity as a simple derivative, this compound is a pivotal intermediate in more complex synthetic sequences, particularly in the total synthesis of Moxifloxacin and its analogues.
Role in the Total Synthesis of Moxifloxacin and Analogues
In the total synthesis of Moxifloxacin, the C-3 carboxylic acid must be temporarily protected to prevent it from interfering with subsequent reactions. magtech.com.cnbeilstein-journals.org The methyl ester serves as an effective protecting group. The synthesis often starts with a quinolone core that already contains a methyl or ethyl ester at the C-3 position. magtech.com.cngoogleapis.com This esterified precursor then undergoes a crucial nucleophilic aromatic substitution (SNAr) reaction at the C-7 position with the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. beilstein-journals.org
Once the side chain is successfully installed, the methyl ester protecting group is removed through a hydrolysis reaction (saponification), typically under basic conditions, to reveal the free carboxylic acid of the final Moxifloxacin molecule. beilstein-journals.org The presence of this compound as an impurity in the final drug product indicates an incomplete hydrolysis step during manufacturing. veeprho.com
Precursor Chemistry for Downstream Derivatization
This compound is a valuable starting point for creating a library of Moxifloxacin derivatives. The ester can be converted into other functional groups or used in transesterification reactions to synthesize different esters. For instance, various ester analogues have been synthesized by reacting the moxifloxacin core with different phenols and alkyl halides, demonstrating the utility of the C-3 position as a handle for chemical modification. researchgate.net
Furthermore, the esterification strategy at the C-3 position has been employed to create prodrugs. An example is the synthesis of an allyl ester of moxifloxacin, designed for activation by a bio-orthogonal ruthenium catalyst. This highlights the versatility of the ester functionality as a precursor for developing novel drug delivery systems and analogues with modified pharmacological profiles.
Synthesis of Novel Moxifloxacin Ester Analogues
The esterification of moxifloxacin to its methyl ester or other ester forms is a foundational step for creating a diverse library of new chemical entities. These ester analogues are not only intermediates but are also studied for their own potential as prodrugs.
A primary strategy for generating novel moxifloxacin analogues involves the direct esterification of the C-3 carboxylic acid group. Research has demonstrated the synthesis of various ester derivatives by reacting moxifloxacin with different phenol (B47542) and alkyl halides. nih.govresearchgate.net This esterification is a common method to modify the physicochemical properties of the parent drug. researchgate.net
The general synthesis involves the reaction of moxifloxacin with an appropriate alkyl or aryl halide in the presence of a suitable solvent and catalyst. researchgate.net The structures of these newly synthesized derivatives are typically confirmed using spectroscopic methods such as ¹H NMR, FT-IR, and mass spectrometry. nih.govresearchgate.net The conversion is marked by the appearance of a strong ester (C=O) band in the IR spectrum (around 1732-1737 cm⁻¹) and the disappearance of the carboxylic acid bands. researchgate.net
Table 1: Physical Characteristics of Selected C-3 Ester Analogues of Moxifloxacin
| Compound ID | Ester Moiety | Molecular Formula | Molecular Weight | Melting Point (°C) | Percent Yield (%) |
|---|---|---|---|---|---|
| C3 | Benzyl | C₂₈H₃₀FN₃O₄ | 491.55 | 222 | 61 |
| C4 | 4-chlorobenzyl | C₂₈H₂₉ClFN₃O₄ | 525.99 | 234 | 64 |
| C5 | 2-nitrobenzyl | C₂₈H₂₉FN₄O₆ | 536.55 | 226 | 58 |
This table is generated based on data reported in the study by Akhtar et al. (2020) researchgate.net
The use of this compound as a precursor is a key strategy for synthesizing analogues with modifications at positions other than C-3, most notably at the C-7 position. The C-7 substituent is critical as it influences the compound's antibacterial spectrum, potency, and pharmacokinetic properties. researchgate.net Protecting the C-3 carboxyl group as a methyl or ethyl ester allows for nucleophilic substitution reactions at the C-7 position without interference from the acidic proton of the carboxyl group. beilstein-journals.orgnih.gov
For instance, the synthesis of moxifloxacin itself often involves the condensation of a quinolone core, which has an ester at the C-3 position (e.g., ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate), with the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. beilstein-journals.orggoogle.com The ester group is then hydrolyzed in a final step to yield the active carboxylic acid. beilstein-journals.org
This same principle is applied to create novel derivatives. Advanced intermediates, such as methyl 7-fluoro-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be reacted with a wide variety of amines or other nucleophiles to install diverse substituents at the C-7 position. nih.gov This modular approach enables the systematic exploration of the structure-activity relationship (SAR) at this critical site. researchgate.net For example, a series of C-7 substituted analogues can be synthesized from a common methyl ester intermediate, which is then hydrolyzed to the final carboxylic acids for biological testing. nih.gov
Derivatization Strategies involving Alkyl and Phenol Moieties at C-3
Chemical Stability and Degradation Pathways (Non-Biological)
The chemical stability of this compound is intrinsically linked to the stability of the ester linkage and the moxifloxacin scaffold itself. Degradation studies, often performed under stressed conditions such as heat, light, and a range of pH values, are crucial for identifying potential liabilities in the molecular structure.
The primary pathway for the non-biological degradation of this compound in aqueous environments is the hydrolysis of the ester bond, yielding moxifloxacin and methanol. Therefore, the stability of the ester is largely dictated by the conditions that favor this hydrolysis reaction.
Forced degradation studies on the parent drug, moxifloxacin, show that it is susceptible to hydrolysis under both acidic and basic conditions. ijrpc.com It has been reported to be particularly unstable under basic hydrolysis. Studies on the acidic hydrolysis of moxifloxacin have shown that the decomposition follows first-order kinetics and is dependent on temperature and incubation time. ptfarm.plnih.gov For example, significant decomposition of moxifloxacin was observed after heating at 40°C to 90°C in 1 M HCl. ptfarm.pl The presence of certain metal ions, especially Cu(II), can further accelerate this degradation. ptfarm.plnih.gov Given that the ester hydrolysis regenerates the parent moxifloxacin, the subsequent degradation of the entire molecule will follow these same pathways.
The chemical degradation of this compound first involves its hydrolysis to moxifloxacin. Subsequently, the moxifloxacin molecule can undergo further degradation. Several degradation products of moxifloxacin have been identified through studies involving hydrolysis and photodegradation. ptfarm.plresearchgate.netnih.gov
One major degradation pathway involves the cleavage of the C-7 diazabicyclononane side chain, leading to the formation of a quinolone derivative (des-side-chain moxifloxacin). researchgate.netnih.gov Another identified degradation product results from the decarboxylation of the C-3 carboxylic acid, a product that has been observed after heating in 2 M HCl at 100°C. ptfarm.pl
Photodegradation studies, while involving light as an energy source, reveal other potential chemical transformation pathways. These include hydroxylation and photooxidation of the pyrrole (B145914) and piperidine (B6355638) rings within the C-7 side chain. nih.gov
Table 2: Identified Chemical Degradation Products of the Moxifloxacin Scaffold
| Degradation Product | Formation Pathway | Reference |
|---|---|---|
| Moxifloxacin | Hydrolysis of the methyl ester | Inferred |
| Decarboxylated Moxifloxacin | Acidic hydrolysis and heat | ptfarm.pl |
| Quinolone derivative (cleavage of C-7 side chain) | Photodegradation, Acid/Base Catalysis | researchgate.netnih.gov |
| Hydroxylated/Oxidized side-chain derivatives | Photodegradation | nih.gov |
Advanced Spectroscopic, Chromatographic, and Physicochemical Characterization
Comprehensive Spectroscopic Elucidation of Molecular Structure
The precise chemical structure of Moxifloxacin (B1663623) Methyl Ester is determined through a combination of advanced spectroscopic techniques.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, 2D NMR for detailed assignment)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Moxifloxacin Methyl Ester. While specific spectral data for the methyl ester is not extensively published, the analysis of the parent compound, moxifloxacin, provides a foundational understanding. For instance, the successful synthesis of moxifloxacin conjugates has been confirmed by the presence of characteristic signals for aromatic moxifloxacin protons in the 7.2–9.0 ppm range in the ¹H NMR spectrum. nih.gov In studies of moxifloxacin tosylate, a characteristic ¹H-NMR spectrum was obtained, which was crucial for its identification. google.com Furthermore, 2D NMR techniques like COSY and HSQC are instrumental in assigning the various signals and understanding the connectivity of the molecule. researchgate.net
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.2 - 9.0 |
| Methyl Ester Protons (CH₃) | ~3.7 |
| Cyclopropyl (B3062369) Protons | 0.8 - 1.5 |
| Piperidine (B6355638) Ring Protons | 2.5 - 4.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. For the parent compound, moxifloxacin, characteristic FT-IR peaks include valence oscillations of C-H bonds in the aromatic system around 1450 cm⁻¹ and aliphatic C-H bonds at approximately 2917 and 2850 cm⁻¹. researchgate.net The formation of an ester bond, as in this compound, would be indicated by a characteristic peak for the C=O stretching vibration, typically in the range of 1700–1740 cm⁻¹. nih.gov Studies on similar fluoroquinolone methyl ester derivatives have shown a C=O stretching vibration of the ester at 1626 cm⁻¹ and the quinolone at 1718 cm⁻¹. jbiochemtech.com
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| C=O (Ester) | 1700 - 1740 |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aliphatic) | 2850 - 2970 |
| C-O (Ester) | 1000 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound and analyzing its fragmentation patterns. HRMS provides highly accurate mass measurements, often with a mass tolerance window of ±3 to ±5 ppm, which is essential for unambiguous identification. researchgate.net The technique can be performed using various ionization methods, including electrospray ionization (ESI), to generate both MS1 and MS2 data. scies.org This allows for the determination of the parent ion's mass-to-charge ratio (m/z) and the fragmentation pattern, which provides structural information. For example, in the photodegradation studies of moxifloxacin, product ion spectra were used to identify the resulting compounds. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies or Complexation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the photochemical properties and complexation behavior of this compound. The parent compound, moxifloxacin, in an aqueous solution at pH 7.4, displays two strong absorption bands at 287 nm and 338 nm. nih.gov The absorption properties are pH-dependent. nih.gov In photochemical studies, UV-Vis spectroscopy can track the degradation of the compound under various conditions. researchgate.net For instance, the absorption spectra of moxifloxacin hydrochloride show two absorption bands, and changes in these bands upon complexation can be monitored. mdpi.com
| Parameter | Value |
| Absorption Maximum (λmax) 1 | ~287 nm |
| Absorption Maximum (λmax) 2 | ~338 nm |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Assay and Related Substances
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of moxifloxacin and its derivatives. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of moxifloxacin in the presence of its degradation products. ijopp.orgidosi.org These methods are typically validated according to the International Conference on Harmonization (ICH) guidelines. idosi.orgchemrxiv.org
A variety of columns and mobile phases have been employed. For example, a C18 column is commonly used with a mobile phase consisting of a buffer (such as phosphate (B84403) or ammonium (B1175870) dihydrogen orthophosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). ijopp.orgidosi.orgnih.gov Detection is most often performed using a UV detector at wavelengths around 293-295 nm. ijopp.orgidosi.orgnih.gov The linearity of these methods is typically excellent, with correlation coefficients (R²) greater than 0.999. ijopp.orgidosi.org These validated HPLC methods are crucial for quality control, allowing for the accurate assay of the main compound and the quantification of any related substances or impurities. nih.gov
| HPLC Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |
| Column | Agela Technology, Venosil XBP C18, 10 µm, 4.6 mm×250 mm ijopp.org | Hypersil® BDS C18, 5µm, 250×4.6 mm nih.gov | Nucleodur C18, 5 µm, 250 mm×4.6 mm i.d. researchgate.net |
| Mobile Phase | Phosphate buffer and methanol (18:7 v/v) ijopp.org | 20 mM ammonium dihydrogen orthophosphate (pH 3) and acetonitrile (75:25) nih.gov | 0.1 M formic acid (pH 2.80) and methanol (30:70, v/v) researchgate.net |
| Flow Rate | 1.3 mL/min ijopp.org | 1.5 ml/min nih.gov | 1.0 mL/min researchgate.net |
| Detection (UV) | 293 nm ijopp.org | 295 nm nih.gov | 280 nm researchgate.net |
| Retention Time | 9.99 min ijopp.org | Not specified | ~3 min researchgate.net |
Gas Chromatography (GC) for Residual Solvents
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, organic solvents are frequently used. Gas Chromatography (GC) is a critical analytical technique for identifying and quantifying residual solvents to ensure the purity and safety of the final compound. skpharmteco.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), classify solvents based on their toxicity potential. skpharmteco.com For Moxifloxacin Hydrochloride, solvents like acetic acid, acetonitrile, hexane, methanol, toluene, and 2-propanol are likely to be present from the manufacturing process. google.comspectrumchemical.com
The GC method for residual solvent analysis typically involves dissolving the sample in a high-boiling-point solvent, such as dimethyl sulfoxide, and injecting it into the gas chromatograph. google.com A capillary column, like a DB-624, is often used to separate the volatile organic solvents. The separated solvents are then detected, commonly by a Flame Ionization Detector (FID), and quantified against a standard. This method provides high accuracy, specificity, and good repeatability for controlling residual solvents within acceptable limits. google.com
Table 1: Common Residual Solvents in Moxifloxacin Synthesis and their ICH Classification This table is based on solvents identified in the synthesis of the parent compound, Moxifloxacin HCl, and is representative of those likely to be controlled for its ester derivative.
| Residual Solvent | ICH Class | Toxic Potential |
| Acetonitrile | Class 2 | To be limited |
| Hexane | Class 2 | To be limited |
| Methanol | Class 2 | To be limited |
| Toluene | Class 2 | To be limited |
| Acetic Acid | Class 3 | Low toxic potential |
| 2-Propanol | Class 3 | Low toxic potential |
| Source: skpharmteco.comspectrumchemical.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity
Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique widely employed in synthetic organic chemistry to monitor the progress of reactions. umass.edu In the synthesis of Moxifloxacin and its derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. google.comgoogle.com The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. umass.edu
During the synthesis of Moxifloxacin, for instance, the reaction is monitored until the complete consumption of the starting quinoline (B57606) carboxylic acid derivative is observed by TLC. google.com By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, chemists can determine the endpoint of the reaction. umass.edu TLC also provides a preliminary assessment of the product's purity by revealing the presence of by-products or unreacted starting materials as distinct spots on the plate. umass.educhemscene.com Visualization is often achieved using UV light, where compounds can appear as dark spots against a fluorescent background, or by staining with reagents like iodine. umass.edu
Table 2: Components of a Typical TLC System for Reaction Monitoring
| Component | Description | Purpose |
| Stationary Phase | A thin layer of an adsorbent material, such as silica gel, coated on a plastic or glass plate. umass.edu | Provides a polar surface for the separation of compounds based on their polarity. umass.edu |
| Mobile Phase | A solvent or a mixture of solvents that moves up the plate via capillary action. umass.edu | Elutes the compounds, carrying them up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. umass.edu |
| Sample Application | A dilute solution of the reaction mixture is spotted onto the baseline of the TLC plate. umass.edu | To apply a small, concentrated amount of the analyte for separation. umass.edu |
| Visualization | Methods like UV irradiation or chemical staining (e.g., iodine vapor) are used to see the separated spots. umass.edu | To make the separated, often colorless, compounds visible for analysis. umass.edu |
| Source: umass.edugoogle.com |
Physicochemical Studies of Interaction and Supramolecular Assembly
Complexation with Cyclodextrins and Other Host Molecules
The interaction of fluoroquinolones with host molecules, particularly cyclodextrins (CDs), is an area of significant research. researchgate.netnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form "host-guest" inclusion complexes with a variety of molecules. researchgate.netdergipark.org.tr Studies on Moxifloxacin have shown that it forms inclusion complexes with both β-cyclodextrin (β-CD) and its methylated derivative, methyl-β-cyclodextrin (m-β-CD). researchgate.netnih.govsemmelweis.hu
The formation of a Moxifloxacin-methyl-β-cyclodextrin complex has been confirmed using UV-VIS and FTIR spectroscopy. researchgate.net The proposed mechanism involves the insertion of the aromatic part of the moxifloxacin molecule into the hydrophobic cavity of the cyclodextrin. researchgate.net This complex is further stabilized by hydrophobic interactions and the formation of hydrogen bonds. researchgate.net Research indicates a 1:1 stoichiometry for the host-guest complex. researchgate.netnih.gov The dissociation constant (Kdis) for the complex in acidic media has been determined to be (5.0 ± 0.3) × 10–5 М. researchgate.net Such complexation can alter the physicochemical properties of the guest molecule. nih.gov Given the structural similarity, this compound would be expected to engage in comparable complexation behavior.
Table 3: Research Findings on Moxifloxacin-Cyclodextrin Complexation
| Parameter | Finding | Analytical Technique(s) |
| Stoichiometry | 1:1 (Moxifloxacin:β-CD) | NMR Job Plot, Mass Spectrometry, Double Reciprocal Plots researchgate.netnih.govsemmelweis.hu |
| Binding Mechanism | Inclusion of the aromatic fragment into the CD cavity. researchgate.net | UV Spectroscopy, FTIR Spectroscopy, Computer Simulation researchgate.net |
| Stabilizing Forces | Hydrophobic interactions and hydrogen bonding. researchgate.net | Computer Simulation, Spectroscopic Analysis researchgate.net |
| Inclusion Constant (K) | 3.95 × 10² L mol⁻¹ (with β-CD) | Spectrofluorometry nih.gov |
| Dissociation Constant (Kdis) | (5.0 ± 0.3) × 10⁻⁵ M (with m-β-CD in acidic media) | UV Spectroscopy researchgate.net |
| Source: researchgate.netnih.govsemmelweis.hu |
Solid-State Characterization and Crystallography
The solid-state properties of a pharmaceutical compound are crucial as they can influence its stability and processing characteristics. Polymorphism, the ability of a substance to exist in more than one crystal form, is a key consideration. For related compounds like Moxifloxacin Hydrochloride, multiple polymorphic hydrate (B1144303) crystalline forms have been identified, designated as Form α1 and Form α2. wipo.intgoogle.com These forms are distinguishable by their X-ray powder diffraction (XRPD) patterns and thermal properties determined by Differential Scanning Calorimetry (DSC). google.comresearchgate.net
In addition to polymorphism, the formation of adducts—a new chemical species formed by the direct combination of molecules—is relevant. Studies have identified adducts of moxifloxacin with leachables from packaging materials, such as ethylene (B1197577) glycol monoformate and acrylic acid. nih.govresearchgate.netwjpps.com These adducts are typically identified and characterized using high-resolution mass spectrometry (LC-QTOF). nih.govresearchgate.net Furthermore, co-crystallization research has been conducted on related compounds. A crystalline adduct of moxifloxacin with trans-cinnamic acid was prepared to modify its solubility and dissolution rate. nih.gov These solid-state phenomena are equally pertinent to this compound, impacting its purity, stability, and formulation development.
Table 4: Examples of Solid-State Forms and Adducts of Related Moxifloxacin Compounds
| Solid Form Type | Interacting Molecule/Condition | Resulting Species/Form | Characterization Method |
| Polymorph | Crystallization Conditions | Moxifloxacin HCl Form α1 | XRPD, DSC google.com |
| Polymorph | Crystallization Conditions | Moxifloxacin HCl Form α2 | XRPD, DSC google.com |
| Adduct | Ethylene glycol monoformate (leachable) | 1-cyclopropyl-6-fluoro-7-(1-(2-(formyloxy)ethyl) octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | LC-QTOF MS nih.govresearchgate.net |
| Adduct | Acrylic acid (leachable) | 7-((4aS,7aS)-1-(2- carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | LC-MS/MS wjpps.com |
| Co-crystal | Trans-cinnamic acid | Crystalline adduct (1:1 molar ratio) | Microscopic Observation, Dissolution Apparatus nih.gov |
| Source: google.comnih.govresearchgate.netwjpps.comnih.gov |
Investigation of Solvation Properties in Organic Solvents
The solvation properties of this compound are fundamental to its synthesis, purification, and the development of analytical methods. The solubility of the parent compound, Moxifloxacin Hydrochloride, has been studied in various solvents, showing a clear dependence on solvent polarity. researchgate.net For instance, its solubility follows the order: water > ethanol (B145695) > 2-propanol > acetone, with solubility in water being approximately three orders of magnitude higher than in acetone. researchgate.net This highlights the influence of the solvent's ability to form hydrogen bonds and engage in polar interactions.
Solvatochromic studies, which examine the shift in a compound's absorption or emission spectra in response to solvent polarity, provide deeper insights into drug-solvent interactions. researchgate.netsemanticscholar.org These studies help to understand the rearrangement of solvent molecules around the drug and changes in the drug's dipole moment between its ground and excited states. researchgate.net For Moxifloxacin, the absorption and emission properties are pH-dependent, indicating different solvation behavior for its various protonated species. nih.gov Understanding these properties is crucial for selecting appropriate solvent systems for crystallization to isolate a pure form of this compound, as well as for developing mobile phases for chromatographic analysis.
Table 5: Solubility of Moxifloxacin Hydrochloride in Various Solvents This data for the parent hydrochloride salt provides a basis for understanding the expected solubility behavior of the methyl ester derivative.
| Solvent | Temperature Range (K) | Solubility Order |
| Water | 293.15 - 323.15 | Highest |
| Ethanol | 293.15 - 323.15 | High |
| 2-Propanol | 293.15 - 323.15 | Moderate |
| Acetone | 293.15 - 323.15 | Low |
| Source: researchgate.net |
Preclinical and Mechanistic Biological Investigations of Moxifloxacin Methyl Ester Derivatives in Vitro / Non Human in Vivo
In Vitro Antimicrobial Spectrum and Potency of Ester Analogues
The transformation of the carboxylic acid group at the C-3 position of moxifloxacin (B1663623) into an ester, such as a methyl ester, significantly alters the molecule's chemical properties, which in turn influences its biological activity. Research has been conducted to evaluate how these structural changes affect the antimicrobial spectrum and potency of the parent compound.
Studies on a series of moxifloxacin ester derivatives have demonstrated notable in vitro activity against Gram-positive bacteria. researchgate.netnih.gov In a key study, the antimicrobial activities of newly synthesized ester analogues were evaluated against several microbes, including the Gram-positive strain Bacillus subtilis. researchgate.net The results from this research indicated that many of the synthesized ester derivatives exhibited antibacterial profiles that were either similar to or enhanced when compared to the parent moxifloxacin. researchgate.netnih.gov This suggests that esterification of the C-3 carboxylic group does not necessarily abolish antibacterial efficacy and, in some cases, may even augment it against certain Gram-positive species.
The same series of moxifloxacin ester analogues were also tested against a panel of clinically relevant Gram-negative bacteria. researchgate.netnih.gov The tested strains included Salmonella typhi, Proteus mirabilis, Pseudomonas aeruginosa, and Shigella flexneri. researchgate.net The investigation revealed that a number of the novel ester derivatives showed significant antibacterial activity, with some compounds demonstrating similar or even enhanced potency compared to unmodified moxifloxacin. researchgate.netnih.gov These findings are significant as they indicate that the broad-spectrum activity of moxifloxacin can be retained or improved in its ester forms, challenging the assumption that a free carboxylic acid is indispensable for activity against Gram-negative pathogens.
In addition to antibacterial assessments, the antifungal potential of moxifloxacin ester derivatives has been explored. Research has shown that some innovative derivatives exhibit superior antifungal activity against the fungal pathogens Fusarium solani and Trichophyton rubrum when compared to the parent drug. researchgate.netnih.gov This suggests that the structural modifications introduced through esterification could open new avenues for developing fluoroquinolone-based compounds with valuable antifungal properties. Other studies on related derivatives have also pointed to the potential for antifungal activity in this class of compounds. ijbpas.com
The minimal inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the minimal bactericidal concentration (MBC) is the lowest concentration that results in microbial death. nih.govmdpi.com For the parent compound, moxifloxacin, MIC values are well-established against a wide array of bacteria, with high potency noted against strains like Streptococcus pneumoniae (MIC ≤0.12 mg/l) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 0.049 µg/mL). nih.govresearchgate.net
For moxifloxacin ester derivatives, while specific MIC and MBC values are not always published in initial reports, the relative potency has been described. A study involving various ester analogues reported that many derivatives had "similar and enhanced activity" against a range of bacteria compared to the parent moxifloxacin, indicating comparable or lower MIC values in those cases. researchgate.netnih.gov The table below summarizes the reported qualitative activity of these ester derivatives against various pathogens.
Table 1: Summary of In Vitro Antimicrobial Activity of Moxifloxacin Ester Derivatives
| Microbial Strain | Type | Reported Activity of Ester Derivatives vs. Moxifloxacin researchgate.netnih.gov |
|---|---|---|
| Bacillus subtilis | Gram-Positive | Similar or Enhanced |
| Salmonella typhi | Gram-Negative | Similar or Enhanced |
| Proteus mirabilis | Gram-Negative | Similar or Enhanced |
| Pseudomonas aeruginosa | Gram-Negative | Similar or Enhanced |
| Shigella flexneri | Gram-Negative | Similar or Enhanced |
| Fusarium solani | Fungus | Better |
Antifungal Activity Assessment against Fungal Pathogens
Enzymatic Activity Modulation by Ester Analogues
The bactericidal action of moxifloxacin and other fluoroquinolones is primarily due to the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. drugbank.commdpi.comresearchgate.net These enzymes are critical for managing DNA topology during replication, transcription, and repair. drugbank.comtoku-e.com
The molecular mechanism of fluoroquinolones involves binding to the complex formed between DNA and either DNA gyrase or topoisomerase IV, which stabilizes the complex and leads to breaks in the DNA, ultimately causing cell death. researchgate.netresearchgate.net Structure-activity relationship studies have consistently shown that the carboxylic acid group at the C-3 position of the quinolone core is essential for this activity, as it is believed to be a key site for binding to the DNA gyrase enzyme complex. researchgate.netijbpas.com
Given the critical role of the C-3 carboxyl group, its modification via esterification, as in moxifloxacin methyl ester, is expected to fundamentally alter the compound's interaction with its target enzymes. In a purified enzyme system, where the compound must interact directly with DNA gyrase or topoisomerase IV, ester derivatives are predicted to have significantly reduced or no inhibitory activity. researchgate.netijbpas.com The antibacterial effects observed in whole-cell assays (in vitro) for some ester derivatives are likely attributable to a prodrug mechanism. researchgate.net In this scenario, the ester is hydrolyzed by cellular enzymes (esterases) back into the active carboxylic acid form, which can then effectively inhibit its target topoisomerases. researchgate.net
While direct studies on moxifloxacin ester inhibition of purified DNA gyrase are limited, research on moxifloxacin itself shows potent, dual-target inhibition with low IC50 values for both gyrase and topoisomerase IV from E. coli. nih.gov A study on moxifloxacin ester derivatives did not assess DNA gyrase but instead analyzed activity against urease and carbonic anhydrase, finding some inhibitory action against these unrelated enzymes. researchgate.netnih.gov This further suggests that the primary antibacterial mechanism may rely on conversion back to the parent drug.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Moxifloxacin |
| This compound |
| Ciprofloxacin (B1669076) |
| Bacillus subtilis |
| Salmonella typhi |
| Proteus mirabilis |
| Pseudomonas aeruginosa |
| Shigella flexneri |
| Fusarium solani |
| Trichophyton rubrum |
| Staphylococcus aureus |
| Streptococcus pneumoniae |
| DNA gyrase |
| Topoisomerase IV |
| Urease |
Inhibition of Non-Microbial Enzymes (e.g., urease, carbonic anhydrase)
While direct studies on the inhibitory activity of this compound against non-microbial enzymes are not extensively documented, research on closely related moxifloxacin derivatives provides insight into this area. Investigations into a series of synthesized carboxamide derivatives of moxifloxacin revealed limited potential for non-microbial enzyme inhibition. researchgate.netnih.govwho.int In this series, only one compound, designated as B1, demonstrated mild enzymatic activity against urease. nih.govwho.int None of the other tested carboxamide compounds showed activity against either urease or carbonic anhydrase. nih.govwho.int
Urease, a nickel-containing metalloenzyme, is a target for inhibitors to treat diseases caused by urease-producing bacteria. nih.govekb.eg Similarly, carbonic anhydrases (CAs) are zinc-containing enzymes, and their inhibition is a therapeutic strategy for various conditions, including the growth of solid tumors where certain CA isozymes are overexpressed. researchgate.netinformaticsjournals.co.in
In contrast to the carboxamide derivatives, other hybrid molecules incorporating the moxifloxacin scaffold have shown more promising results. A study on novel isatin-propylene-containing triazole-4-methylene-moxifloxacin hybrids reported that the derivatives exhibited inhibitory activities against urease and carbonic anhydrase, in addition to α-glucosidase. researchgate.net This suggests that the nature of the chemical modification to the core moxifloxacin structure is critical for conferring enzyme-inhibitory properties.
Table 1: Enzyme Inhibition by Moxifloxacin Derivatives
| Derivative Class | Enzyme | Inhibition Activity |
|---|---|---|
| Carboxamide Derivatives | Urease | Mild activity observed for compound B1 only. nih.govwho.int |
| Carboxamide Derivatives | Carbonic Anhydrase | No activity observed. nih.govwho.int |
| Isatin-Propylene Hybrids | Urease | Inhibitory activity reported. researchgate.net |
In Vitro Cytotoxicity and Anticancer Potential of Ester Derivatives
The anticancer potential of fluoroquinolones, including moxifloxacin, has been increasingly recognized, with research pointing to their ability to interfere with human topoisomerase II, an enzyme vital for DNA replication in cancer cells. toku-e.comnih.gov Ester derivatives have been synthesized to explore and enhance this cytotoxic potential.
Ester and amide derivatives of moxifloxacin and other fluoroquinolones have been evaluated against various human cancer cell lines, demonstrating a range of cytotoxic activities. For instance, moxifloxacin-isatin hybrids have shown anticancer activity against liver cancer cells (HepG2), breast cancer cells (MCF-7), and prostate cancer cells (DU-145). toku-e.com
A series of novel moxifloxacin/gatifloxacin-1,2,3-triazole-isatin hybrids were synthesized and found to be active against A549 (lung) and HepG2 (liver) cancer cell lines, while the parent drugs were inactive. researchgate.net One particular hybrid, 8i, showed considerable activity against A549, HepG2, and MCF-7 (breast) cell lines, with IC₅₀ values ranging from 41.1 to 98.3 μM. researchgate.net
Studies on nitric oxide photo-donor hybrids of ciprofloxacin, a related fluoroquinolone, also provide relevant data. The methyl ester versions of these hybrids were tested against prostate cancer (DU145, PC3), colorectal cancer (HCT116), and breast cancer (MDA-MB231) cell lines. nih.govacs.org Generally, longer alkyl chains in these ester derivatives were associated with better cytotoxic properties. nih.govacs.org
Table 2: In Vitro Cytotoxicity (IC₅₀) of Moxifloxacin and Related Fluoroquinolone Ester Derivatives
| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| Moxifloxacin/Gatifloxacin-1,2,3-triazole-isatin hybrid (8i) | A549 | Lung | 41.1 - 98.3 |
| Moxifloxacin/Gatifloxacin-1,2,3-triazole-isatin hybrid (8i) | HepG2 | Liver | 41.1 - 98.3 |
| Moxifloxacin/Gatifloxacin-1,2,3-triazole-isatin hybrid (8i) | MCF-7 | Breast | 41.1 - 98.3 |
| Ciprofloxacin-NO photo-donor methyl ester hybrid (7c) | MCF-7 | Breast | 2.27 |
| Ciprofloxacin-NO photo-donor methyl ester hybrid (7c) | MDA-MB-231 | Breast | 1.52 |
| Ciprofloxacin-NO photo-donor methyl ester hybrid (7d) | DU-145 | Prostate | 1.56 |
Note: The table presents a selection of data from available literature. IC₅₀ values are a measure of drug potency; a lower value indicates higher cytotoxicity.
The primary mechanism for the anticancer effects of fluoroquinolone derivatives is believed to be the inhibition of human type II topoisomerases. toku-e.comnih.gov These enzymes are crucial for managing DNA tangles during replication; their inhibition leads to the accumulation of double-stranded DNA breaks, which triggers a cascade of events culminating in programmed cell death, or apoptosis. nih.gov
Studies on moxifloxacin-fatty acid amides confirmed they exert cytostatic (inhibiting cell growth) or cytotoxic (killing cells) activity against cancer cell lines. toku-e.com Research on N-acylated ciprofloxacin derivatives, which are structurally analogous, has shown that they can induce apoptosis and necrosis in prostate cancer cells (PC3). acs.org This effect was linked to an increase in intracellular reactive oxygen species (ROS) and a reduction in the level of interleukin-6 (IL-6), a cytokine involved in cancer progression. acs.org The induction of apoptosis has been identified as a key cytotoxic mechanism for various novel quinoline (B57606) derivatives in both HepG2 and MCF-7 cell lines. ias.ac.inrsc.org
Moxifloxacin has demonstrated the ability to work synergistically with established chemotherapy drugs, potentially enhancing their efficacy and overcoming drug resistance. In a study using retinoblastoma (Y-79) cells, moxifloxacin was found to be a substrate for multidrug resistance (MDR) proteins. nih.gov Its presence significantly potentiated the cytotoxic effects of several anticancer agents. nih.gov
Specifically, the IC₅₀ value of etoposide (B1684455) was reduced from 27.07 µM to 2.11 µM, and that of topotecan (B1662842) from 27.89 µM to 2.89 µM, in the presence of moxifloxacin. nih.gov This suggests that moxifloxacin can modulate the activity of efflux pumps that expel chemotherapy drugs from cancer cells, thereby increasing their intracellular concentration and effectiveness. nih.gov This interaction not only enhances cytotoxicity but also potentiates the antiproliferative activity of the anticancer agents. nih.gov
Analysis of Cytostatic and Cytotoxic Mechanisms
Preclinical Pharmacokinetic and Metabolic Studies of Ester Derivatives (In Vitro / Non-Human Systems)
The esterification of a drug like moxifloxacin is a common prodrug strategy. The ester moiety is intended to be hydrolyzed by enzymes in the body to release the active parent drug.
The stability and hydrolysis of ester derivatives are critical for their function as prodrugs. Studies on moxifloxacin conjugates in simulated biological fluids showed that hydrolysis of the linkage to the drug occurred more rapidly in simulated intestinal fluid (pH 7.4) than in simulated gastric fluid (pH 1.2). nih.gov This pH-dependent hydrolysis makes such prodrugs potentially useful for targeted delivery to the small intestine and colon. nih.gov
Enzymatic preparations are also key to evaluating ester hydrolysis. A chemo-enzymatic method for preparing a key chiral intermediate of moxifloxacin involves the selective hydrolysis of cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.netresearchgate.net In this process, the enzyme Candida antarctica lipase (B570770) B demonstrated high selectivity, hydrolyzing the ester at position 3 of the molecule. researchgate.net The enzymatic reaction was optimized at a pH of 7.5 and a temperature of 50-60°C. researchgate.net This demonstrates that specific lipases can efficiently and selectively hydrolyze ester groups in moxifloxacin precursors, a crucial step for the release of an active compound from an ester prodrug form.
Metabolic Fate in Isolated Non-Human Organs or Cellular Systems (e.g., liver microsomes, hepatocytes from animal models)
No direct studies detailing the metabolic fate of this compound in isolated non-human organs or cellular systems, such as animal-derived liver microsomes or hepatocytes, were identified in the reviewed scientific literature. Research on the parent compound, moxifloxacin, indicates that it is primarily metabolized into an N-sulfate conjugate and an acyl glucuronide. nih.gov The cytochrome P450 enzymatic system does not appear to be significantly involved in the metabolism of moxifloxacin. drugbank.com
In general, in vitro metabolism studies utilizing hepatic S9 fractions, liver microsomes, and hepatocytes are standard methods to investigate the metabolic pathways of new chemical entities. researchgate.netthermofisher.com These systems contain a variety of phase I and phase II metabolic enzymes. researchgate.net For instance, carboxyesterases, which are responsible for the hydrolysis of ester-containing compounds, are present in liver microsomes. researchgate.net While the synthesis of various moxifloxacin ester derivatives has been reported for pharmacological evaluation, specific data on the metabolic breakdown of this compound within these isolated non-human hepatic systems is not available. researchgate.net
Table 1: Summary of Metabolic Investigations of this compound in Isolated Non-Human Cellular Systems
No data available from the conducted search.
Permeation Studies in Non-Human Tissue Models (e.g., isolated animal tissues)
Specific studies investigating the permeation of this compound through non-human tissue models, such as isolated animal tissues, were not found in the available literature.
The parent compound, moxifloxacin, is known for good penetration into various tissues and fluids. nih.govportico.org Permeability studies on fluoroquinolones are often conducted using artificial membrane systems or ex vivo animal tissues to predict their absorption and distribution characteristics. researchgate.net For example, the permeability of drugs can be assessed using models like the isolated rabbit cornea for ocular delivery systems. researchgate.netmdpi.com While research has been conducted on formulating moxifloxacin in systems to enhance permeation, such as in situ gels for ocular or periodontal applications, these studies focus on the parent drug, not the methyl ester derivative. researchgate.netnih.gov A study on the synthesis of moxifloxacin ester derivatives was conducted to explore new analogues, but it did not include permeation data in non-human tissue models. researchgate.net
Table 2: Summary of Permeation Studies of this compound in Non-Human Tissue Models
No data available from the conducted search.
Structure Activity Relationship Sar and Computational Studies of Moxifloxacin Ester Derivatives
Elucidating the Impact of C-3 Esterification on Biological Activity Profiles
The carboxylic acid group at the C-3 position of the quinolone ring is crucial for the antibacterial activity of fluoroquinolones, as it plays a role in binding to DNA gyrase. researchgate.net Esterification of this group can modulate the physicochemical properties of the drug, such as lipophilicity, which in turn can affect its absorption, distribution, and ultimately, its biological activity.
Research into the esterification of moxifloxacin's C-3 carboxylic acid has yielded varied results. One study synthesized several moxifloxacin (B1663623) ester derivatives by reacting it with different phenols and alkyl halides. nih.gov The resulting novel derivatives exhibited significant antibacterial and antifungal profiles, with some showing similar or even enhanced activity against microbes like S. typhi, P. mirabilis, P. aeruginosa, S. flexneri, and B. subtilis when compared to the parent moxifloxacin. researchgate.netnih.gov Furthermore, some of these derivatives demonstrated improved antifungal activity against F. solani and T. rubrum. researchgate.netnih.gov
Conversely, another study that synthesized ten prodrugs of moxifloxacin through condensation with N-tert-butoxycarbonyl amino acids found that the in vitro antibacterial activity of these compounds against 20 Gram-positive bacteria and their in vivo activity against S. aureus and S. pneumoniae were lower than that of moxifloxacin hydrochloride. researchgate.net This suggests that the nature of the esterifying group is a critical determinant of the resulting biological activity.
The esterification can be a strategic approach to create prodrugs. For instance, lipophilic ester derivatives of fluoroquinolones have been synthesized with the aim of improving their penetration into mycobacterial cells. researchgate.net The expectation is that once inside the cell, plasma esterases would hydrolyze the ester, releasing the active fluoroquinolone. researchgate.net
Table 1: Biological Activity of Moxifloxacin Ester Derivatives
| Derivative Type | Effect on Antibacterial Activity | Target Organisms with Enhanced/Similar Activity | Reference |
|---|---|---|---|
| Phenol (B47542) and Alkyl Halide Esters | Similar or enhanced | S. typhi, P. mirabilis, P. aeruginosa, S. flexneri, B. subtilis | researchgate.netnih.gov |
| N-tert-butoxycarbonyl Amino Acid Prodrugs | Lower | Gram-positive bacteria, S. aureus, S. pneumoniae | researchgate.net |
| Lipophilic Esters | Potentially improved (as prodrugs) | Mycobacteria | researchgate.net |
Rationalizing the Influence of Substituents at Other Positions (e.g., C-7, C-8) in Ester Analogues
C-7 Position: The substituent at the C-7 position is known to have a major impact on potency, bioavailability, and physicochemical properties. researchgate.net For moxifloxacin, the bulky azabicyclo substituent at C-7 is associated with improved activity against both Gram-positive and Gram-negative bacteria and helps in preventing active efflux from bacterial cells. ijbpas.com In ester analogues, modifications at this position would be expected to influence the drug's spectrum of activity and its ability to overcome resistance mechanisms. The introduction of a 1,2,3-triazole moiety at the C-7 position of the fluoroquinolone skeleton has been shown to be favorable for antibacterial activity. nih.gov
The interplay between the ester group at C-3 and substituents at C-7 and C-8 is complex. For instance, while a 2-thioalkyl group at C-2 generally decreases activity, in moxifloxacin derivatives, its presence can increase activity over the 2,3-unsubstituted derivative, highlighting the intricate SAR. nih.gov
Molecular Docking and Binding Affinity Simulations with Target Macromolecules (e.g., bacterial topoisomerases)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. conicet.gov.ar In the context of moxifloxacin esters, docking simulations are invaluable for understanding how these derivatives interact with their primary bacterial targets: DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govdrugbank.com
The bactericidal action of moxifloxacin arises from the inhibition of these enzymes, which are essential for bacterial DNA replication, transcription, and repair. drugbank.com The C-3 carboxylic acid is a key binding site for DNA gyrase. researchgate.net Docking studies have been performed on moxifloxacin derivatives to evaluate their binding affinity. For example, in silico studies of moxifloxacin derivatives with a resistant form of DNA gyrase from Porphyromonas gingivalis showed that the quinolone moiety's region 3 orients towards the interior of the protein, interacting with key amino acid residues. conicet.gov.ar
Simulations have revealed that moxifloxacin derivatives can neutralize the intermediary complexes of DNA-DNA gyrase, leading to a "poisoning" effect on the bacteria. conicet.gov.ar The binding-free energies calculated from these simulations can suggest which derivatives might have equal or greater inhibitory action compared to the parent moxifloxacin. conicet.gov.ar For instance, docking studies of moxifloxacin amide analogs against Klebsiella pneumoniae cytidine (B196190) deaminase CDA protein revealed binding affinities in the range of -14.31 to -16.20 kcal/mol, indicating high antibacterial potential. colab.ws
Table 2: Molecular Docking and Binding Affinity Data
| Derivative/Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|
| 8-methyl-Moxifloxacin | DNA gyrase | -11.0 | Validated the grid box for docking simulations. | conicet.gov.ar |
| Moxifloxacin amide analogs | K. pneumoniae cytidine deaminase CDA protein | -14.31 to -16.20 | High antibacterial potential. | colab.ws |
| FQB-1 (borated quinolone) | Human topoisomerase IIα | -9.8 | Strong interaction, comparable to etoposide (B1684455). | researchgate.net |
| Moxifloxacin | HCV NS3 helicase | -9.1 | High binding affinity. | nih.gov |
Quantum Chemical Calculations and Conformational Analysis to Predict Reactivity and Interactions
Quantum chemical calculations and conformational analysis provide deeper insights into the electronic properties and three-dimensional structures of moxifloxacin ester derivatives. These methods can predict the reactivity of the molecules and how they will interact with their biological targets at an atomic level.
Conformational analysis helps to understand the spatial arrangement of atoms in a molecule, which is crucial for its biological activity. The conformation of the C-7 substituent, for example, is influenced by the C-8 methoxy (B1213986) group in moxifloxacin, which can affect its binding to the target enzyme. mdpi.com
Quantum chemical methods can be used to calculate various molecular descriptors that are then used in Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors can include parameters related to the molecule's electronic structure, which can influence its reactivity and interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Outcomes of Novel Esters
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. spu.edu.sy For moxifloxacin ester derivatives, QSAR models can be developed to predict their antibacterial efficacy based on their structural and physicochemical properties.
The process involves generating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be related to hydrophobicity (logP), electronic properties, and steric effects. spu.edu.sy Statistical methods like multiple linear regression are then used to build a QSAR model that can predict the activity of new, untested compounds. researchgate.net
QSAR studies on fluoroquinolones have been successful in predicting their antibacterial activity. acs.org For instance, a QSAR model for a series of antimycobacterial quinolone derivatives was developed using theoretical molecular descriptors, which could be calculated directly from the molecular structures. researchgate.net Such models are valuable tools for the rational design of novel moxifloxacin esters with potentially improved antibacterial profiles. A good QSAR model can help in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process. spu.edu.sy
Chemoinformatic Analysis of Ester Derivatives for Property Prediction
Chemoinformatics involves the use of computational methods to analyze chemical data. In the context of moxifloxacin ester derivatives, chemoinformatic tools can be used to predict a wide range of properties, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
Predicting these properties in silico is a crucial step in early-stage drug discovery, as it helps in identifying and eliminating compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties or toxicity. For example, software tools can predict parameters like lipophilicity (logP) and aqueous solubility, which are important for a drug's absorption and distribution. mdpi.com
Chemoinformatic approaches have been used to predict the corneal permeability of fluoroquinolones, which is important for ophthalmic applications. nih.gov By analyzing the chemical structures of moxifloxacin esters, it is possible to predict their ability to cross biological membranes and reach their target sites. This predictive capability allows for the rational design of ester derivatives with optimized pharmacokinetic and pharmacodynamic properties.
Moxifloxacin Methyl Ester As a Reference Standard and Impurity in Research and Development
Identification and Characterization of Moxifloxacin (B1663623) Methyl Ester as a Synthetic Impurity
Moxifloxacin Methyl Ester is recognized as a process-related impurity that can form during the synthesis of Moxifloxacin hydrochloride. researchgate.netgoogle.com Its chemical structure is methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate. lgcstandards.comclearsynth.com This compound, also known as Moxifloxacin EP Impurity H, is formed through the esterification of the carboxylic acid group of Moxifloxacin with methanol (B129727), a common solvent used in the manufacturing process. theclinivex.com
The following table provides a summary of the key identifiers for this compound:
| Identifier | Value |
| Chemical Name | methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
| CAS Number | 721970-35-0 |
| Molecular Formula | C₂₂H₂₆FN₃O₄ |
| Molecular Weight | 415.46 g/mol |
| Synonyms | Moxifloxacin EP Impurity H |
Development and Validation of Analytical Methods for Impurity Profiling in Moxifloxacin Drug Substances
The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory agencies worldwide. Therefore, the development and validation of sensitive and specific analytical methods for the detection and quantification of this compound are essential.
Trace Analysis and Detection Limits
Given that impurities can be present at very low levels, analytical methods must be capable of trace analysis. For this compound, this often involves the use of highly sensitive detectors in conjunction with chromatographic systems. biomedres.us Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods are commonly developed. researchgate.net These methods are optimized to achieve low limits of detection (LOD) and quantification (LOQ), ensuring that even minute amounts of the impurity can be accurately measured. The LOD and LOQ are established during method validation to demonstrate the method's sensitivity. For example, a validated HPLC method might demonstrate an LOD in the range of a few parts per million (ppm) relative to the Moxifloxacin concentration.
Robustness and Reproducibility of Analytical Procedures
A validated analytical method must be robust and reproducible. Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate. researchgate.net Reproducibility refers to the ability to obtain consistent results when the analysis is performed by different analysts, on different instruments, and in different laboratories. Validation studies for analytical methods for this compound will include experiments to assess these parameters, ensuring the reliability of the method for routine quality control testing. synzeal.com
Role as a Reference Standard for Analytical Research and Quality Control Testing
This compound is commercially available as a certified reference standard from various suppliers. lgcstandards.comglppharmastandards.comsigmaaldrich.com These reference standards are highly purified and well-characterized materials that serve as a benchmark for analytical testing. glppharmastandards.comsynzeal.com In quality control laboratories, the reference standard is used to:
Identify and confirm the presence of the impurity: By comparing the retention time of a peak in the chromatogram of a Moxifloxacin sample to that of the this compound reference standard, analysts can confirm the identity of the impurity.
Quantify the amount of the impurity: A calibration curve is generated using known concentrations of the reference standard. This curve is then used to determine the concentration of this compound in a test sample based on its peak area.
Validate analytical methods: The reference standard is essential for validating the specificity, linearity, accuracy, and precision of analytical methods developed for impurity profiling. synzeal.com
The availability of a reliable reference standard is a prerequisite for accurate and consistent quality control of Moxifloxacin. lgcstandards.com
Implications of Impurity Levels on Chemical Purity and Research Outcomes
High levels of impurities can potentially affect the safety and efficacy of the drug. While specific toxicological data for this compound is not the focus here, the general principle in pharmaceutical development is to minimize all impurities to the lowest feasible levels.
Emerging Research Areas and Future Perspectives on Moxifloxacin Methyl Ester
Exploration of Moxifloxacin (B1663623) Methyl Ester and its Analogues as Chemical Probes for Biological Systems
The core structure of moxifloxacin, with its ability to interact with essential bacterial enzymes, provides a valuable scaffold for the development of chemical probes. Moxifloxacin Methyl Ester and its analogues are being explored as tools to investigate complex biological systems. Chemical probes are small molecules designed to selectively bind to a specific protein or biological target, allowing researchers to study its function in a cellular environment. The modification of the carboxylic acid group to a methyl ester in this compound alters its physicochemical properties, such as lipophilicity and charge, which can influence its cellular uptake and distribution.
Researchers are designing and synthesizing fluorescently-tagged or biotinylated analogues of this compound. These modified probes can be used in a variety of applications, including:
Target Identification and Validation: By observing which cellular components the probes interact with, researchers can identify new biological targets for fluoroquinolone-based compounds.
Imaging Biological Processes: Fluorescent probes can be used in advanced microscopy techniques to visualize the localization and dynamics of their target proteins within living cells in real-time.
Mechanism of Action Studies: Probes can help elucidate the precise molecular interactions between the drug and its target, providing a deeper understanding of its mechanism of action. colab.ws
For instance, structural studies of topoisomerase-fluoroquinolone-DNA ternary complexes have revealed a cavity near the N-1 position of the quinolone. colab.ws This has prompted the design of fluoroquinolone derivatives with moieties at this position to probe for binding contacts with the active site tyrosine residue. colab.ws While these specific studies may not use the methyl ester directly, they highlight the principle of using modified fluoroquinolones as chemical probes. The esterification to form this compound represents a simple modification that can be a starting point for creating more complex and functionalized chemical probes. core.ac.ukrsc.org
Integration of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry) for Ester Production
The synthesis of this compound and other ester derivatives is benefiting from the integration of advanced synthetic methodologies like flow chemistry and green chemistry. These approaches aim to make the production of chemical compounds more efficient, safer, and environmentally sustainable.
Flow Chemistry: Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. beilstein-journals.org This methodology offers several advantages over traditional batch production, including:
Enhanced Safety: Hazardous reagents and intermediates can be generated and consumed in situ, minimizing the risks associated with their storage and handling. nih.gov
Improved Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purity. nih.gov
Scalability: Scaling up production is simpler and more efficient than in batch processes. nih.gov
Green Chemistry: Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net For ester production, this includes:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.
Catalysis: Employing efficient and recyclable catalysts, such as enzymes (e.g., lipases) or solid acid catalysts, to drive esterification reactions under milder conditions. researchgate.netsophim.com Enzymatic esterification is particularly attractive as it is highly selective and operates under mild conditions, reducing energy consumption and by-product formation. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. labmanager.com
Recent research has focused on developing new catalysts for ester synthesis that utilize molecular oxygen as the oxidant, with water as the only byproduct, representing a significant step towards greener chemical manufacturing. labmanager.com The application of these principles to the synthesis of this compound can lead to more sustainable and cost-effective production methods. rsc.orgmdpi.com
Application of Artificial Intelligence and Machine Learning in Predicting Properties and Activities of Novel Ester Derivatives
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and development, with significant potential for the design of novel ester derivatives of moxifloxacin. These computational approaches can analyze vast datasets to identify patterns and make predictions about the properties and activities of new chemical entities. nih.gov
For novel ester derivatives of moxifloxacin, AI and ML models can be applied to:
Predict Physicochemical Properties: Algorithms can be trained to predict properties such as solubility, lipophilicity, and metabolic stability based on the molecular structure of a new ester. This allows for the in silico screening of large virtual libraries of compounds to prioritize those with desirable drug-like properties.
Forecast Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning, can predict the antimicrobial activity of new derivatives against various bacterial strains. nih.govresearchgate.net These models learn the relationship between the chemical structure and biological activity from a set of known compounds.
Toxicity Prediction: AI models can be used to predict the potential toxicity of new compounds early in the discovery process, helping to avoid costly failures in later stages. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. By providing the desired characteristics, such as high potency against a specific target and low predicted toxicity, these models can generate novel ester structures that can then be synthesized and tested.
The application of deep learning to antibiotic discovery has already shown promise in identifying novel structural classes of antibiotics. nih.gov By leveraging these advanced computational tools, researchers can accelerate the discovery and optimization of new this compound derivatives with improved efficacy and safety profiles. mdpi.commdpi.com
Unexplored Biological Targets for Moxifloxacin Ester Analogues Beyond Antimicrobial Activity
While moxifloxacin is a well-established antibacterial agent, its core chemical structure and that of its ester analogues hold potential for activity against other biological targets. Research is beginning to explore these possibilities, moving beyond the traditional focus on bacterial DNA gyrase and topoisomerase IV. toku-e.com
One of the most promising areas of investigation is anticancer activity . Several fluoroquinolone derivatives have demonstrated cytotoxic effects against various cancer cell lines. mdpi.com The mechanism of action is often linked to the inhibition of human topoisomerase II, an enzyme that is structurally related to bacterial DNA gyrase and is a validated target for many existing chemotherapy drugs. toku-e.com By modifying the moxifloxacin scaffold, for instance, through esterification and other substitutions, it may be possible to enhance its selectivity and potency against cancer cells. Some moxifloxacin-isatin hybrids have shown activity against liver, breast, and prostate cancer cells. toku-e.com
Other potential, yet largely unexplored, biological targets for this compound analogues include:
Viral Enzymes: The inhibition of viral DNA or RNA polymerases is a key strategy in antiviral therapy. The quinolone scaffold could potentially be adapted to target these enzymes.
Parasitic Organisms: Protozoan parasites, such as those that cause malaria, also rely on topoisomerases that could be susceptible to inhibition by fluoroquinolone derivatives.
Enzyme Inhibition: A study on various moxifloxacin ester derivatives found that some compounds acted as inhibitors of enzymes like urease and carbonic anhydrase. nih.govresearchgate.net This opens up possibilities for developing agents for conditions where these enzymes play a pathological role.
The exploration of these new therapeutic areas for this compound and its analogues could lead to the development of novel treatments for a wide range of diseases beyond bacterial infections. colab.wsresearchgate.net
Opportunities for Collaborative Research in Academia and Industry for Chemical Compound Development
The development of new chemical compounds like this compound and its analogues presents significant opportunities for collaboration between academic research institutions and the pharmaceutical industry. Such partnerships can leverage the complementary strengths of both sectors to accelerate innovation and bring new therapies to the market.
Academia's Role: Academic institutions are often at the forefront of basic research, driving the discovery of new biological targets and novel chemical scaffolds. fq100.org They excel in:
Elucidating fundamental biological mechanisms.
Developing innovative synthetic methodologies.
Exploring novel applications for existing compounds.
Conducting early-stage discovery and proof-of-concept studies.
Industry's Role: The pharmaceutical industry possesses the resources and expertise necessary for the later stages of drug development, including:
Lead optimization and preclinical development.
Large-scale synthesis and manufacturing (Good Manufacturing Practices - GMP).
Navigating the complex regulatory landscape for drug approval.
Synergistic Collaboration: A collaborative model allows for the efficient translation of academic discoveries into clinical applications. For example, an academic lab might identify a novel biological target for a moxifloxacin analogue, while an industry partner could then take on the development of that compound, optimizing its properties and conducting the necessary trials for regulatory approval.
Organizations like the TB Alliance have successfully collaborated with academic and research institutes to identify and develop new quinolones with improved efficacy against tuberculosis. newtbdrugs.org These partnerships are crucial for tackling major public health challenges, such as antimicrobial resistance. frontiersin.org The development of this compound as a reference standard, and the exploration of its analogues for new therapeutic indications, are areas ripe for such synergistic collaborations.
Q & A
Q. What analytical techniques are recommended for assessing the purity of this compound?
-
Methodological Answer: High-performance liquid chromatography (HPLC) with a phenyl column (e.g., Inertsil L11) is standard for purity analysis. Quantify impurities using relative response factors (RRF) and peak area ratios. The formula:
where = peak response ratio, = concentration ratio, and = RRF. Disregard peaks <0.05% .
Q. How are common byproducts identified during this compound synthesis?
- Methodological Answer: Byproducts like 8-methoxy quinolonic ethyl ester or difluoro intermediates are identified via LC-MS and NMR. Structural elucidation requires comparison with reference standards (e.g., CAS 721970-35-0 for the methyl ester). Extraction techniques (e.g., ether partitioning) can isolate the ester from aqueous byproducts .
Q. What factors contribute to low yield in this compound synthesis?
- Methodological Answer: Key factors include excess solvent evaporation, suboptimal catalyst concentration, and improper molar ratios (alcohol:oil). Replicate experiments under controlled conditions (e.g., 1:6 molar ratio, KOH catalyst) and use gravimetric analysis to track yield deviations .
Advanced Research Questions
Q. How can contradictions in reported optimal synthesis conditions be resolved?
- Methodological Answer: Apply analysis of variance (ANOVA) to assess parameter contributions. For example, catalyst concentration accounted for 77.6% of variance in methyl ester yield, overriding conflicting reports on temperature effects. Replicate studies under standardized conditions (e.g., 60°C, 1.5 wt% KOH) to validate findings .
Q. What validation protocols ensure HPLC method reliability for impurity profiling?
Q. How do parameter interactions affect this compound synthesis efficiency?
- Methodological Answer: Employ factorial design to study interactions (e.g., catalyst type × temperature). For example, basic catalysts (KOH/NaOH) at 60°C accelerate transesterification but require anhydrous conditions to avoid saponification. Response surface methodology (RSM) can model non-linear interactions .
Q. What strategies enhance reproducibility across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
